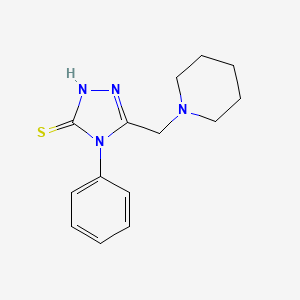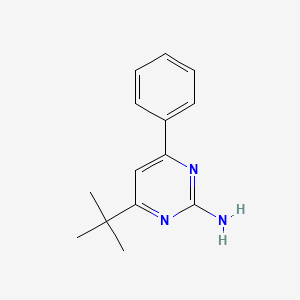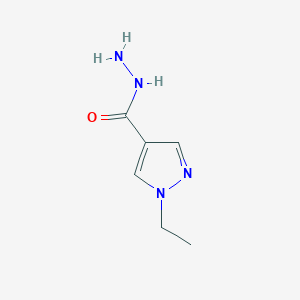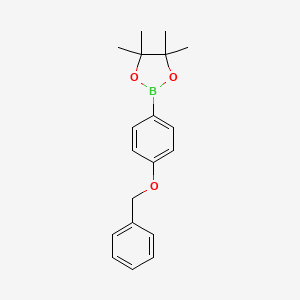![molecular formula C14H19N3OS B1275360 5-[1-(3,4-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 588673-85-2](/img/structure/B1275360.png)
5-[1-(3,4-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "5-[1-(3,4-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol" is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring containing three nitrogen atoms. This class of compounds is known for its diverse range of biological activities, including antifungal, antibacterial, and antioxidant properties. The specific compound is not directly studied in the provided papers, but its structural relatives have been synthesized and evaluated for various biological activities, which can provide insights into its potential properties and applications.
Synthesis Analysis
The synthesis of triazole derivatives typically involves the reaction of thiocarbohydrazide with substituted benzoic acids, followed by treatment with various aldehydes or halides. For instance, Schiff bases derived from 4-amino-5-(3,5-dimethoxy-phenyl)-4H-1,2,4-triazol-3-thiol were prepared by heating thiocarbohydrazide with 3,5-dimethoxy benzoic acid and then treating with substituted benzaldehydes . Similarly, S-substituted derivatives of triazole-thiones were synthesized by reacting 1,2,4-triazole-5-thiones with different halides . These methods could potentially be adapted for the synthesis of "5-[1-(3,4-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of triazole derivatives is often characterized using spectroscopic techniques such as IR, Mass, 1H NMR, and elemental analysis . Crystallographic analysis provides detailed information about the geometry of the molecule, including bond lengths, angles, and dihedral angles, as seen in the studies of various triazole-thione derivatives . These analyses reveal the presence of intramolecular and intermolecular interactions, such as hydrogen bonding and π-π stacking, which can influence the stability and reactivity of the compounds.
Chemical Reactions Analysis
Triazole derivatives can participate in a variety of chemical reactions. For example, they can be used as intermediates in the esterification of phenols and selective esterification of benzylic alcohols under Mitsunobu conditions . They can also react with alkyl, benzyl, and phenacyl halides, as well as halogen-containing esters or amides, to form S-substituted derivatives with potential antioxidative activity . These reactions highlight the versatility of triazole compounds in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like ethyl groups or dimethylphenoxy groups can affect these properties. Theoretical calculations, such as density functional theory (DFT), can predict properties like vibrational frequencies, chemical shift values, and non-linear optical properties . These properties are crucial for understanding the behavior of the compounds in different environments and for designing molecules with desired characteristics.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- 1,2,4-triazole-3-thiols, closely related to the target compound, are used in synthesizing various derivatives for acyclic C-nucleosides and cyclic C-nucleosides. These compounds provide a simple pathway for such syntheses (Belkadi & Othman, 2006).
- Triazole-thiol derivatives have been explored for their antimicrobial properties. Novel 1,2,4-triazole-thiols demonstrate moderate to good antimicrobial activity (Martin, 2020).
- Structural modifications of triazole-thiols, including the methylation process, lead to the formation of new compounds with potential applications in pharmaceuticals (Nikpour & Motamedi, 2015).
Therapeutic Applications
- Triazole derivatives have been studied for their protective effects against oxidative stress, a key factor in various diseases, indicating potential therapeutic applications (Aktay, Tozkoparan, & Ertan, 2005).
- The antibacterial and lipoxygenase inhibitory activities of certain triazole derivatives have been confirmed, suggesting their use in antibacterial and anti-inflammatory treatments (Rasool et al., 2016).
Structural and Electronic Properties
- Triazole-thiols' crystal structures and molecular dynamics have been extensively studied, providing insights into their stability and reactivity, essential for various applications in materials science and pharmaceuticals (Wawrzycka-Gorczyca & Siwek, 2011).
Novel Compounds Synthesis
- The synthesis of novel triazole-thiol derivatives has been a significant area of study, leading to the development of compounds with potential applications in medicinal chemistry (Bayrak et al., 2009).
Propiedades
IUPAC Name |
3-[1-(3,4-dimethylphenoxy)ethyl]-4-ethyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3OS/c1-5-17-13(15-16-14(17)19)11(4)18-12-7-6-9(2)10(3)8-12/h6-8,11H,5H2,1-4H3,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKIRMRVLGUIHBU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C(C)OC2=CC(=C(C=C2)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80395901 |
Source


|
| Record name | 5-[1-(3,4-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80395901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[1-(3,4-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol | |
CAS RN |
588673-85-2 |
Source


|
| Record name | 5-[1-(3,4-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80395901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-methyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275304.png)





